

# The Discovery and Synthesis of Henagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Henagliflozin** is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed by Jiangsu Hengrui Medicine. Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral antihyperglycemic therapy. This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and key experimental data for **henagliflozin**.

# Introduction: The Dawn of a New-Generation Antidiabetic Agent

**Henagliflozin** (also known as SHR3824) is a C-glucoside derivative that selectively targets SGLT2 in the renal proximal tubules.[1][2] This inhibition blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] Its development was driven by the need for effective T2DM treatments with a low risk of hypoglycemia and potential cardiovascular benefits.[3]

## **Discovery and Preclinical Development**

The discovery of **henagliflozin** stemmed from a focused effort to identify novel C-aryl-glucoside-type derivatives with high potency and selectivity for SGLT2 over SGLT1.[1] Jiangsu Hengrui Medicine spearheaded the development of this compound.[2][4]



## In Vitro Efficacy and Selectivity

Henagliflozin demonstrated potent and highly selective inhibition of human SGLT2.

Experimental Protocol: SGLT Inhibition Assay

The inhibitory activity of **henagliflozin** on human SGLT1 and SGLT2 was assessed using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2 were used. The uptake of a radiolabeled glucose analog, <sup>14</sup>C-α-methylglucopyranoside (<sup>14</sup>C-AMG), was measured in the presence of varying concentrations of **henagliflozin**. The half-maximal inhibitory concentration (IC<sub>50</sub>) was determined by fitting the concentration-response data to a four-parameter logistic equation.

| Transporter                                               | IC <sub>50</sub> (nM) | Selectivity (SGLT1/SGLT2)     |
|-----------------------------------------------------------|-----------------------|-------------------------------|
| Human SGLT2                                               | 2.38[5]               | \multirow{2}{*}{1818-fold[5]} |
| Human SGLT1                                               | 4324[5]               |                               |
| Table 1: In Vitro Inhibitory<br>Activity of Henagliflozin |                       | _                             |

## **In Vivo Preclinical Efficacy**

The antidiabetic effects of **henagliflozin** were evaluated in rodent models of type 2 diabetes.

Experimental Protocol: Diabetic Mouse Model Study

Male db/db mice, a genetic model of type 2 diabetes, were used to assess the in vivo efficacy of **henagliflozin**. The mice were treated with oral doses of **henagliflozin** (0.3, 1.0, or 3.0 mg/kg) once daily for 43 days. Parameters such as urinary glucose excretion, plasma glucose levels, and body weight were monitored throughout the study.



| Dose (mg/kg) | Reduction in Fasting<br>Glucose | Reduction in Non-fasting<br>Glucose |
|--------------|---------------------------------|-------------------------------------|
| 0.3          | 49.5%[5]                        | 24.7%[5]                            |
| 1.0          | 57.8%[5]                        | 28.2%[5]                            |
| 3.0          | 62.9%[5]                        | 35.1%[5]                            |

Table 2: Effect of Henagliflozin on Plasma Glucose in db/db Mice

In Goto-Kakizaki (GK) rats, another model of T2DM, daily oral administration of **henagliflozin** for 41 days led to a dose-dependent increase in urinary glucose excretion and a significant reduction in blood glucose levels.[5]

| Dose (mg/kg) | HbA1c (%) |
|--------------|-----------|
| 0.3          | 5.47[5]   |
| 1.0          | 5.19[5]   |
| 3.0          | 5.04[5]   |

Table 3: Effect of Henagliflozin on HbA1c in GK Rats

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies in rats revealed the absorption, distribution, metabolism, and excretion profile of **henagliflozin**. Following oral administration, **henagliflozin** is absorbed and primarily metabolized via glucuronidation and oxidation.[6] The majority of the drug and its metabolites are eliminated through feces.[6]

## Synthesis Pathway of Henagliflozin

The synthesis of **henagliflozin** involves a multi-step process, with key aspects detailed in patents filed by Jiangsu Hengrui Medicine. The initial described synthesis was a thirteen-step



process with an overall yield of 3%.[1] The core of the synthesis involves the coupling of a protected glucolactone derivative with a substituted aromatic aglycone.

A representative synthesis scheme is outlined below, based on publicly available information and general methods for synthesizing C-aryl glucosides.



Click to download full resolution via product page

A simplified representation of the **Henagliflozin** synthesis pathway.

#### Key Steps in the Synthesis:

- Aglycone Moiety Synthesis: The synthesis begins with the Friedel-Crafts acylation of 1ethoxy-2-fluorobenzene with 5-bromo-2-chlorobenzoyl chloride to form the corresponding benzophenone derivative.[1] This is followed by reduction of the ketone to yield the diarylmethane aglycone.
- Glycosylation: The aglycone is then coupled with a protected D-gluconolactone derivative.
   This is typically achieved through lithiation of the aglycone followed by nucleophilic addition to the lactone.



• Reduction and Deprotection: The resulting lactol is then reduced, often using a silane reducing agent, and the protecting groups on the glucose moiety are removed to yield the final product, **henagliflozin**.

## **Mechanism of Action**

**Henagliflozin** exerts its therapeutic effect by inhibiting SGLT2, a high-capacity, low-affinity glucose transporter located almost exclusively in the S1 segment of the proximal convoluted tubule of the kidney.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Proline Henagliflozin in Chinese Subjects with Varying Degrees of Liver Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Henagliflozin | TargetMol [targetmol.com]
- 3. Henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Henagliflozin: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607935#henagliflozin-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com